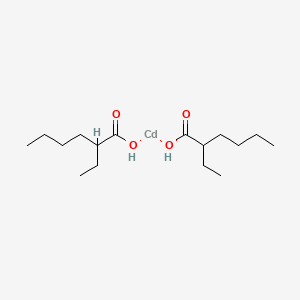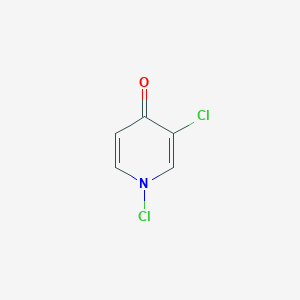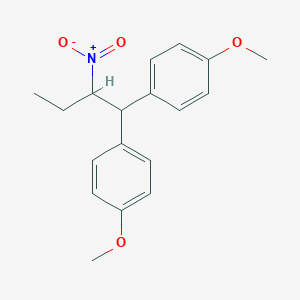
Benzene, 1,1'-(2-nitrobutylidene)bis(4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) is an organic compound characterized by the presence of a benzene ring substituted with a 2-nitrobutylidene group and two methoxy groups
Preparation Methods
The synthesis of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) typically involves the reaction of 4-methoxybenzaldehyde with 2-nitrobutane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and methoxy derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and electrophiles (e.g., halogens for substitution reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The methoxy groups may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) include:
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
- Benzene, 1,1’-(1-methylethylidene)bis(4-methoxy-)
- Benzene, 1,1’-(1,2-ethanediyl)bis(4-methyl-)
These compounds share structural similarities but differ in the nature of their substituents and the specific positions of functional groups. The uniqueness of Benzene, 1,1’-(2-nitrobutylidene)bis(4-methoxy-) lies in its combination of nitro and methoxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
85078-20-2 |
|---|---|
Molecular Formula |
C18H21NO4 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-2-nitrobutyl]benzene |
InChI |
InChI=1S/C18H21NO4/c1-4-17(19(20)21)18(13-5-9-15(22-2)10-6-13)14-7-11-16(23-3)12-8-14/h5-12,17-18H,4H2,1-3H3 |
InChI Key |
GKZZKRSVMNROBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-[4-[4-(4-carboxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2,5-dimethylphenyl]benzoic acid](/img/structure/B13789474.png)
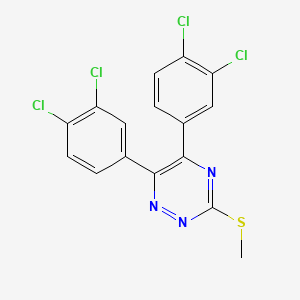
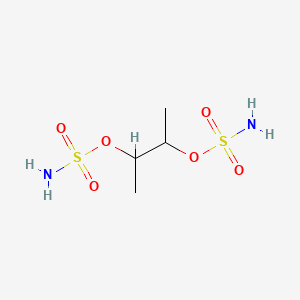
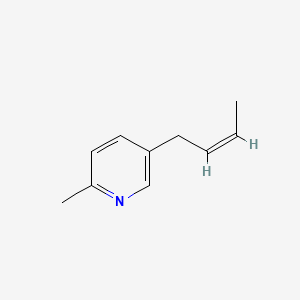
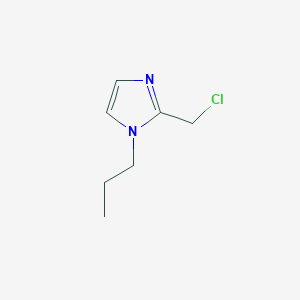

![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
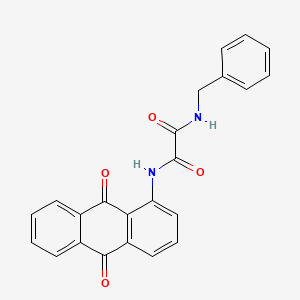
![(2S,5R,6R)-6-[[(2R)-Amino-3-(4-hydroxyphenyl)-1-oxopropyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicylco[3.2.O]heptaine-2-carboxylic acid](/img/structure/B13789522.png)
![2-(4-Methoxyanilino)-4-methyl-benzo[e][1,3]benzothiazol-5-ol](/img/structure/B13789528.png)
